molecular formula C21H16BrN3O3S2 B12035079 N-(3-bromophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 618075-10-8

N-(3-bromophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B12035079
CAS No.: 618075-10-8
M. Wt: 502.4 g/mol
InChI Key: GASKYVBVVXBWEN-ZCXUNETKSA-N
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Description

N-(3-bromophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a hybrid heterocyclic compound featuring a thiazolidinone-indole scaffold with a 3-bromophenyl acetamide substituent. The Z-configuration at the 3-position of the thiazolidinone ring (3Z) is critical for its stereochemical orientation, influencing intermolecular interactions and biological activity . This compound is structurally characterized by:

  • Indole moiety: A 2-oxo-2,3-dihydro-1H-indol-1-yl group contributing π-π stacking interactions and planar rigidity .
  • Substituents: A 3-bromophenyl group (electron-withdrawing) and an ethyl group on the thiazolidinone, modulating lipophilicity and steric effects .

Properties

CAS No.

618075-10-8

Molecular Formula

C21H16BrN3O3S2

Molecular Weight

502.4 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C21H16BrN3O3S2/c1-2-24-20(28)18(30-21(24)29)17-14-8-3-4-9-15(14)25(19(17)27)11-16(26)23-13-7-5-6-12(22)10-13/h3-10H,2,11H2,1H3,(H,23,26)/b18-17-

InChI Key

GASKYVBVVXBWEN-ZCXUNETKSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Br)/SC1=S

Canonical SMILES

CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Br)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the thiazolidinone ring, followed by the introduction of the indole moiety, and finally the attachment of the bromophenyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-(3-bromophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, N-(3-bromophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide may be studied for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide likely involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity Key Reference
Target Compound Thiazolidinone-indole 3-Bromophenyl, ethyl Not explicitly reported (inferred antimicrobial/urease inhibition)
N-(3-Chlorophenyl) analog () Thiazolidinone-indole 3-Chlorophenyl, 4-methylbenzyl Antimicrobial (MIC range: 10.7–40.2 μmol mL⁻¹×10⁻²)
N-Allyl-3-benzyl derivative () Thiazolidinone Allyl, benzyl Urease inhibition (IC₅₀: ~8–12 μM)
N-Benzyl-3-butyl derivative () Thiazolidinone Benzyl, butyl Urease inhibition (IC₅₀: ~10–15 μM)
2-(3-Butyl-4-oxo-2-thioxothiazolidin-5-yl)-N-isobutylacetamide () Thiazolidinone Isobutyl, butyl Urease inhibition (IC₅₀: ~7–11 μM)

Key Observations :

  • Alkyl Chain Impact : Ethyl substituents (target compound) may offer intermediate steric bulk compared to bulkier benzyl or butyl groups (), balancing activity and metabolic stability .

Core Heterocycle Modifications

Thiazolidinone-Indole vs. Benzothiazole Derivatives ()

Compounds like N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides () replace the indole moiety with a benzothiazole ring. The target compound’s indole core may facilitate stronger DNA intercalation or protein binding due to its planar structure .

Thiosemicarbazone Derivatives ()

(2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide () shares the indole-oxo motif but replaces the thiazolidinone-acetamide with a thiosemicarbazone group. Thiosemicarbazones exhibit metal-chelating properties, which are absent in the target compound, suggesting divergent mechanisms of action (e.g., antimicrobial vs. anticancer) .

Positional Isomerism and Halogen Effects

  • 3-Bromophenyl vs. 4-Bromophenyl : describes a thiadiazole derivative with a 4-bromophenyl group, which may exhibit altered dipole moments and binding affinities compared to the 3-bromo positional isomer in the target compound .
  • Chlorophenyl vs. Bromophenyl : The 3-chlorophenyl analog () shows moderate antimicrobial activity, suggesting bromine’s higher electronegativity and van der Waals radius could enhance target binding in the parent compound .

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